(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
Description
The compound (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, including a difluorophenyl group and an imidazolylmethyl group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4/c20-14-5-13(6-15(21)7-14)17-10-25(9-16-8-22-11-23-16)18-12-1-3-24(4-2-12)19(17)18/h5-8,11-12,17-19H,1-4,9-10H2,(H,22,23)/t17-,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJYCCBKZXZAI-GUDVDZBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3CC4=CN=CN4)C5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=CN=CN4)C5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with a nucleophile.
Attachment of the imidazolylmethyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using an imidazole derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[522
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes, particularly those involving its functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,6R)-3-(3,5-dichlorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar structure but with chlorine atoms instead of fluorine.
(2R,3S,6R)-3-(3,5-dibromophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in (2R,3S,6R)-3-(3,5-difluorophenyl)-5-(1H-imidazol-5-ylmethyl)-1,5-diazatricyclo[5.2.2.02,6]undecane imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
